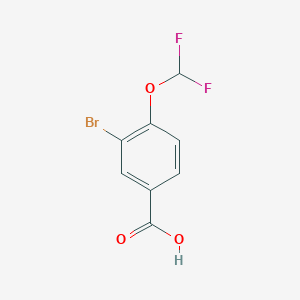
3-Bromo-4-(difluoromethoxy)benzoic acid
Descripción general
Descripción
3-Bromo-4-(difluoromethoxy)benzoic acid is a p-difluoromethoxy substituted benzoic acid . It is a compound that has been used in various chemical reactions and studies .
Synthesis Analysis
The synthesis of 3-Bromo-4-(difluoromethoxy)benzoic acid involves several steps. One method involves reacting fluorobenzene with acetyl chloride in the presence of an acylation catalyst at a temperature from about 0° to 100° C. The reaction mixture is then reacted with bromine at a temperature from about 50° to 150° C. The resulting bromination product is reacted, after first being isolated, with hypochlorite solution at a temperature from about 0° to 100° C .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-(difluoromethoxy)benzoic acid can be represented by the InChI code: 1S/C8H5BrF2O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13). The key to this InChI code is INKZLKHFTCUQEE-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-4-(difluoromethoxy)benzoic acid are complex and can involve various other compounds. For example, it has been used in the synthesis of roflumilast, a drug used for the treatment of chronic obstructive pulmonary disease (COPD) .Aplicaciones Científicas De Investigación
Inhibitory Effects on TGF-β1-Induced Epithelial–Mesenchymal Transformation
The compound has been studied for its inhibitory effects on Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation . This process plays a crucial role in the pathogenesis of pulmonary fibrosis, a progressive lung disease characterized by lung inflammation and excessive deposition of extracellular matrix components .
Therapeutic Target for Pulmonary Fibrosis
The compound has been evaluated for its effects on pulmonary fibrosis, with the aim of determining whether epithelial–mesenchymal transformation (EMT) can be used as a therapeutic target to reduce Idiopathic Pulmonary Fibrosis (IPF) . The compound was found to attenuate TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .
Inhibition of Protein Expression
The compound has been found to inhibit the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increase the expression of E-cadherin . These proteins play a significant role in the process of EMT, and their regulation could have potential therapeutic implications .
Reduction of Smad2/3 Phosphorylation Levels
The compound has been shown to significantly reduce Smad2/3 phosphorylation levels . The Smad2/3 pathway is a critical mediator of TGF-β1 signaling, and its inhibition could potentially disrupt the process of EMT .
Improvement of Lung Function
In animal models, the compound has been shown to improve lung function, reduce lung inflammation and fibrosis, and reduce collagen deposition . These findings suggest potential therapeutic applications for the compound in the treatment of pulmonary fibrosis .
Reduction of E-cadherin Expression
The compound has been found to reduce the expression of E-cadherin . E-cadherin is a protein that plays a crucial role in cell adhesion and is often downregulated during the process of EMT .
Mecanismo De Acción
Target of Action
The primary target of 3-Bromo-4-(difluoromethoxy)benzoic acid is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
3-Bromo-4-(difluoromethoxy)benzoic acid interacts with its target by inhibiting the TGF-β1-induced epithelial–mesenchymal transformation (EMT) process . This compound reduces the expression of proteins such as α-SMA, vimentin, and collagen I, and increases the expression of E-cadherin . It also significantly reduces the phosphorylation levels of Smad2/3 .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway . TGF-β1 induces the phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Result of Action
The compound attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . It demonstrates therapeutic effects such as improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-4-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKZLKHFTCUQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660973 | |
| Record name | 3-Bromo-4-(difluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(difluoromethoxy)benzoic acid | |
CAS RN |
1131615-10-5 | |
| Record name | 3-Bromo-4-(difluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



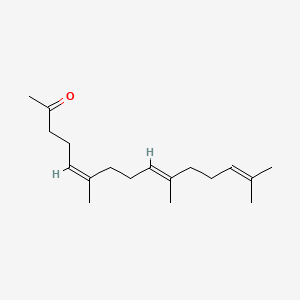
![Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B3045671.png)
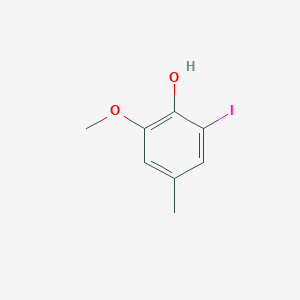
![5-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3045674.png)
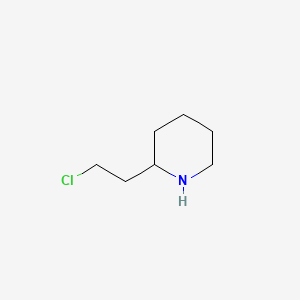


![2-(4-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3045681.png)
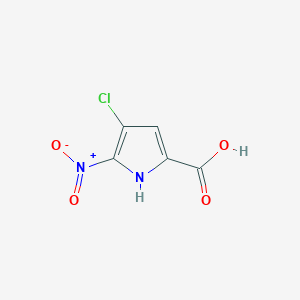

![5H-Pyrrolo[1,2-a]imidazole, 2-(4-fluorophenyl)-6,7-dihydro-](/img/structure/B3045686.png)

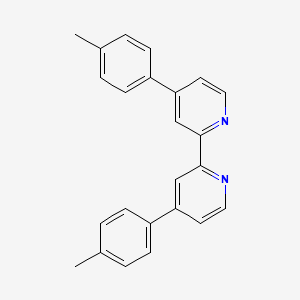
![Ethanol, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B3045693.png)